molecular formula C23H21N3O4 B2943396 5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2247107-51-1

5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B2943396
CAS No.: 2247107-51-1
M. Wt: 403.438
InChI Key: LPZBLYRPYJVVQY-UHFFFAOYSA-N
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Description

5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including compounds similar to the one of interest, have been extensively studied. Research has focused on developing methodologies for synthesizing these compounds, often involving the reaction of various precursors under specific conditions to obtain the desired pyrazole derivatives with high purity and yield. Characterization techniques such as NMR, Mass, FTIR, and elemental analysis are commonly employed to confirm the structures of these synthesized compounds. For instance, Kasımoğulları and Arslan (2010) synthesized a number of substitute pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, showcasing the diversity in pyrazole chemistry and the potential for creating compounds with varied functionalities (Kasımoğulları & Arslan, 2010).

Biological Importance

Pyrazole derivatives have been recognized for their broad spectrum of biological activities, which has led to their investigation in various medicinal chemistry applications. While specific applications related to "5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid" are not directly mentioned, the general exploration into the antimicrobial activities of pyrazole and pyrazoline derivatives suggests potential areas of application. For example, compounds synthesized from isonicotinic acid hydrazide and evaluated for their antimicrobial activities indicate the relevance of pyrazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

Fluorescent Properties

The research into the fluorescent properties of pyrazole derivatives, such as the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, reveals the potential for using these compounds in fluorescence-based applications. The unique reactivity of certain pyrazole derivatives has been exploited to create novel fluorescent molecules, which might be utilized as attractive fluorophores for various binding sites, indicating the versatility of pyrazole chemistry in materials science (Wu et al., 2006).

Protective Group Chemistry

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound of interest, is extensively used in peptide synthesis to protect hydroxy-groups. Its utility is highlighted by its compatibility with various acid- and base-labile protecting groups, demonstrating the compound's significance in synthetic chemistry, especially in the synthesis of peptides and other complex molecules (Gioeli & Chattopadhyaya, 1982).

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-14-11-26-21(19(10-24-26)22(27)28)12-25(14)23(29)30-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-10,14,20H,11-13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZBLYRPYJVVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=C(C=N2)C(=O)O)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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